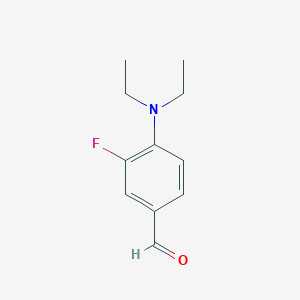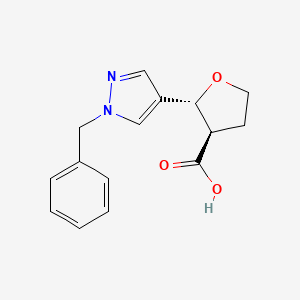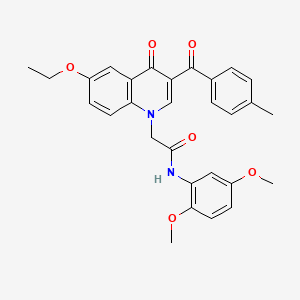
4-(Diethylamino)-3-fluorbenzaldehyd
Übersicht
Beschreibung
4-(Diethylamino)-3-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a diethylamino group and a fluorine atom attached to a benzaldehyde core
Wissenschaftliche Forschungsanwendungen
4-(Diethylamino)-3-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-3-fluorobenzaldehyde typically involves the introduction of the diethylamino group and the fluorine atom onto a benzaldehyde framework. One common method is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C .
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-3-fluorobenzaldehyde may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diethylamino)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.
Major Products Formed
Oxidation: 4-(Diethylamino)-3-fluorobenzoic acid.
Reduction: 4-(Diethylamino)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 4-(Diethylamino)-3-fluorobenzaldehyde depends on its application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The diethylamino group can enhance the compound’s ability to penetrate cell membranes, while the fluorine atom can influence its binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylamino)benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorobenzaldehyde: Lacks the diethylamino group, which can influence its solubility and biological activity.
4-(Diethylamino)-2-fluorobenzaldehyde: Similar structure but with the fluorine atom in a different position, affecting its chemical properties.
Uniqueness
4-(Diethylamino)-3-fluorobenzaldehyde is unique due to the specific positioning of the diethylamino group and the fluorine atom, which confer distinct electronic and steric properties. These features make it valuable in various synthetic and research applications, offering advantages over similar compounds in terms of reactivity and functionality .
Eigenschaften
IUPAC Name |
4-(diethylamino)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVPRUEBWLGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)
![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)

![3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2411232.png)
![2-(4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2411233.png)
![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B2411235.png)



![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2411242.png)
![8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411245.png)

![ethyl 4-({6,7-dimethoxy-2-[2-(thiophen-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate](/img/structure/B2411248.png)
![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)
